molecular formula C8H4N4O2 B3355247 3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile CAS No. 62195-05-5

3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile

Cat. No. B3355247
CAS RN: 62195-05-5
M. Wt: 188.14 g/mol
InChI Key: XIWFKVQGQKMCLI-UHFFFAOYSA-N
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Description

3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile is a chemical compound that has been studied for its reactivity and potential applications . The imidazo[1,2-a]pyridine system, to which this compound belongs, is a well-recognized pharmacophore, which has raised considerable pharmacological attention .


Synthesis Analysis

The synthesis of 3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile involves the displacement of the nitrile group by amino acids, leading to the preparation of corresponding N-imidazo[1,2-a]pyridine-N-amino acid derivatives . In the case of amino acid derived bidentated nucleophiles, experimental conditions were found that permit the formation of β-aminoalcohols through the displacement of the nitrile moiety .


Chemical Reactions Analysis

The chemical reactions involving 3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile have been studied. It was shown that the nitrile group is nucleophilically displaced by amines in preference to the nitro group . In addition, the addition of hydroxylamine to the cyano group to give the corresponding amidooxime was observed .

properties

IUPAC Name

3-nitroimidazo[1,2-a]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-5-6-8(12(13)14)11-4-2-1-3-7(11)10-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWFKVQGQKMCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497862
Record name 3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile

CAS RN

62195-05-5
Record name 3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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